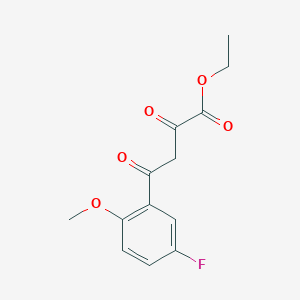
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical . It appears as white to pale brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular formula for 5-Fluoro-2-methoxyphenylboronic acid is C7H8BFO3 . The molecular weight is 169.95 .Physical And Chemical Properties Analysis
The melting point of 5-Fluoro-2-methoxyphenylboronic acid is between 144 - 153 degrees Celsius .Applications De Recherche Scientifique
Alzheimer's Disease Research
A study utilized a molecular imaging probe, closely related to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization (Kepe et al., 2006).
Chemical Synthesis
Ethyl 5-aroyl-4-pyrone-2-carboxylates, structurally similar to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, were studied in a chemical synthesis context. The reaction with hydroxylamine in ethanol produced ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, highlighting the compound's potential in synthetic organic chemistry (Obydennov et al., 2017).
Cyclobutene Derivatives Synthesis
A study on ethyl 4-aryl-2,4-dioxobutanoates, which shares a core structure with Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, demonstrated their use in synthesizing cyclobutene derivatives. These derivatives were found to be highly electron-deficient 1,3-dienes, suggesting applications in advanced organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
Development of Pyrazine and Biphenyl Derivatives
Reactions involving ethyl 4-aryl-2,4-dioxobutanoates led to the formation of pyrazine and biphenyl derivatives. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Moloudi et al., 2018).
Fluorinated Compounds Synthesis
Research on ethyl 3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, an analogue of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, showed potential in synthesizing fluorinated compounds. Such compounds have been found effective in causing regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications (Chan, Specian, & Pawson, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCRIFSWAGHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

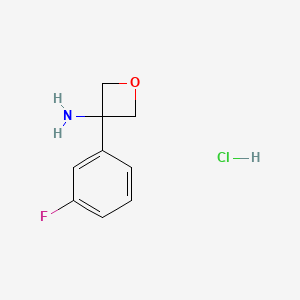
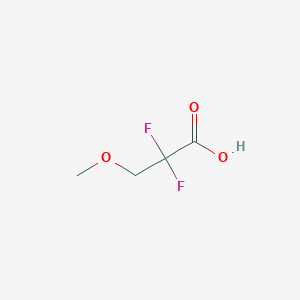

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
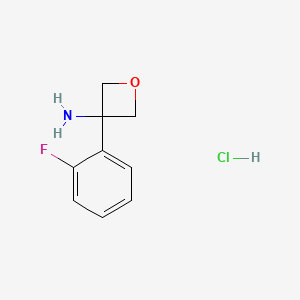
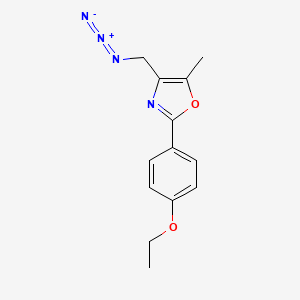
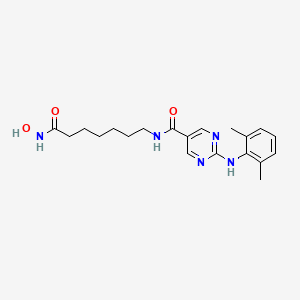
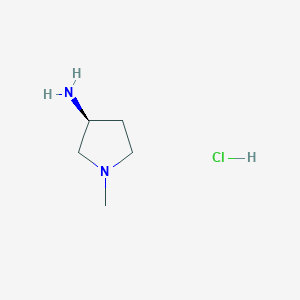
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)
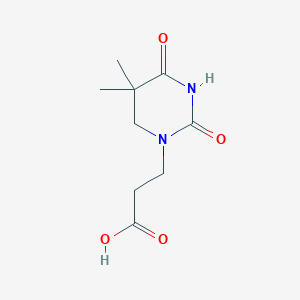
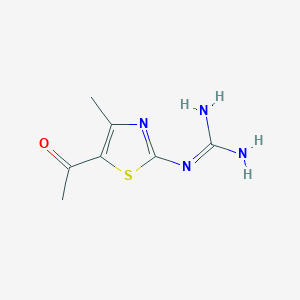
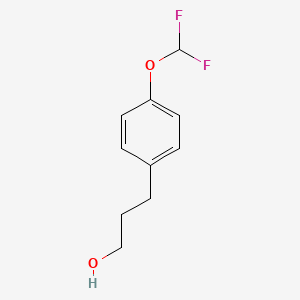
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)
